molecular formula C14H8O5 B2942201 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid CAS No. 4655-54-3

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid

Cat. No. B2942201
CAS RN: 4655-54-3
M. Wt: 256.213
InChI Key: DGUNRTJCCAANGI-UHFFFAOYSA-N
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Description

“2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid” is a chemical compound with the molecular formula C14H8O5 . It has a molecular weight of 256.21 .


Synthesis Analysis

The synthesis of this compound involves the use of DMAP (4-Dimethylaminopyridine) and HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in DMF (Dimethylformamide) at room temperature . The reaction yields a yellow solid compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphtho[2,3-b]furan core with two carbonyl groups at positions 4 and 9, a methyl group at position 2, and a carboxylic acid group at position 3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives, including N-(3-(1H-Imidazol-1-yl)propyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide and N-(2-(1H-imidazol-1-yl)ethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a molecular weight of 256.21 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Organic Synthesis

This compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .

Drug Development

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities, which has inspired the development of many approaches to their synthesis .

CK2 Inhibition

N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, a derivative of the compound, has been identified as a potent CK2 inhibitor . CK2 is an intensively studied enzyme, involved in different diseases, particularly cancer .

Cell Viability Reduction

Certain derivatives of the compound were able to reduce cell viability by more than 60% after 24 hours of incubation using 10 µM . This suggests potential applications in the field of cancer treatment .

QSAR Model Development

The compound has been used in the development of a QSAR (Quantitative Structure-Activity Relationship) model based on the structure of indeno[1,2-b]indoles . This model was used to predict the activity of 25 compounds with naphtho[2,3-b]furan-4,9-dione derivatives .

Cyclization Reactions

The compound extends previous observations on the cyclization reactions of similarly functionalized enamines, by revealing the preferred cyclization pathway under Boc-deprotection conditions .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5/c1-6-9(14(17)18)10-11(15)7-4-2-3-5-8(7)12(16)13(10)19-6/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUNRTJCCAANGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid

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